GNF-Pf-4385

概述

描述

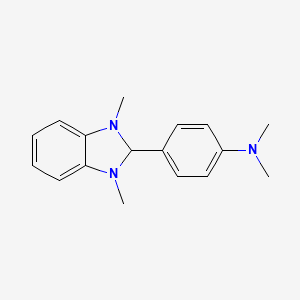

4-(1,3-Dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline is an organic compound with a complex structure that includes a benzimidazole ring and a dimethylaniline moiety. This compound is known for its applications in organic electronics, particularly as an n-type dopant in organic thin film transistors (OTFTs) and organic photovoltaic cells (OPVs) .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C17H21N3

- Molecular Weight : 267.37 g/mol

- CAS Number : 302818-73-1

- Purity : Typically ≥97% (HPLC) .

N-DMBI features a π-conjugated polycyclic system, making it a strong electron donor suitable for n-type doping in various organic materials. Its structure enhances its stability and solubility in common processing solvents, which is crucial for practical applications.

N-Type Doping in Organic Semiconductors

N-DMBI is widely recognized as an effective n-type dopant for organic semiconductors, particularly in the following areas:

- Organic Thin-Film Transistors (OTFTs) : N-DMBI has been utilized to enhance the performance of n-channel OTFTs. Its air stability allows for solution processing, which is essential for low-cost manufacturing techniques .

- Conductivity Improvement : Research indicates that N-DMBI can significantly increase the conductivity of doped films. For instance, it has been shown to achieve conductivities around when used as a dopant .

Solar Energy Conversion

N-DMBI plays a crucial role in solar energy technologies:

- Organic Photovoltaics (OPVs) : The compound has been investigated for its ability to improve the efficiency of OPVs by enhancing charge transport properties within the active layer . Its application in n-type doping enhances the overall device performance.

Reductive Transformation of Organic Compounds

Beyond its role as a dopant, N-DMBI acts as a reagent for the reductive transformation of various organic compounds. This property is beneficial in synthetic organic chemistry where selective reductions are required .

Case Studies and Research Findings

作用机制

Target of Action

The primary target of GNF-Pf-4385 is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) . This transporter plays a crucial role in the malaria parasite Plasmodium falciparum .

Mode of Action

This compound interacts with its target, the transporter pfmfr3, in a way that leads to decreased sensitivity to the compound as well as other compounds that have a mitochondrial mechanism of action .

Biochemical Pathways

The affected biochemical pathway involves the mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria . The compound this compound and its structurally related compound MMV085203 have a different mechanism of action than the direct inhibition of cytochrome bc1 .

Pharmacokinetics

falciparum parasites in the low nanomolar to low micromolar range .

Result of Action

The molecular and cellular effects of this compound’s action involve the modulation of drug resistance in P. falciparum . The compound’s interaction with the pfmfr3 transporter leads to decreased sensitivity to the compound and other antimalarials that target the mitochondria .

Action Environment

It is known that environmental factors can significantly impact the efficacy and stability of various compounds

生化分析

Biochemical Properties

4-(1,3-Dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline plays a significant role in biochemical reactions due to its electron-donating properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through electron transfer mechanisms. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways .

Cellular Effects

4-(1,3-Dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound has been observed to upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage .

Molecular Mechanism

The molecular mechanism of action of 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline involves its binding interactions with biomolecules. It acts as an electron donor, facilitating electron transfer reactions. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their heme group, thereby preventing the metabolism of certain substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline have been observed to change over time. The compound is relatively stable under ambient conditions, but it can degrade over time when exposed to light and oxygen. Long-term exposure to this compound has been shown to cause changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular function and promote cell survival. At high doses, it can cause toxic effects, including oxidative stress and cell death. Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes toxic at higher concentrations .

Metabolic Pathways

4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound can also interact with cofactors such as NADPH, which are essential for its metabolism .

Transport and Distribution

The transport and distribution of 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins such as albumin, which facilitates its distribution within the body. The localization and accumulation of the compound can affect its activity and function .

Subcellular Localization

The subcellular localization of 4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-DIHYDRO-1,3-DIMETHYL-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE typically involves the reaction of 1,3-dimethylbenzimidazole with N,N-dimethylaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve the desired quality. The use of automated systems and stringent quality control measures ensures consistency and efficiency in the production process .

化学反应分析

Types of Reactions

4-(1,3-Dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different electronic properties.

Reduction: Reduction reactions can modify the electronic structure of the compound, making it suitable for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane, and specific catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds .

相似化合物的比较

Similar Compounds

4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: This compound has a similar structure but differs in its electronic properties and applications.

2-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol: Another related compound with distinct chemical and physical properties.

Uniqueness

4-(1,3-Dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline stands out due to its high stability under ambient conditions and its ability to form transparent and homogeneous films in thin-film transistors. These properties make it a valuable material in the field of organic electronics .

生物活性

4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine, commonly referred to as DMBI-H, is a compound that has garnered attention for its potential biological activities and applications in organic electronics. This article explores its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and specific case studies that highlight its efficacy.

Chemical Structure and Properties

DMBI-H features a benzimidazole scaffold, which is known for its diverse biological activities. The compound's molecular formula is with a molecular weight of approximately 273.37 g/mol. Its structure includes a dimethylamine group and a dihydro-benzimidazole moiety, contributing to its electron-donating properties, making it suitable for n-type doping in organic semiconductors .

Biological Activity Overview

The biological activity of DMBI-H can be categorized into several key areas:

- Antimicrobial Activity : Benzimidazole derivatives have been extensively studied for their antimicrobial properties. DMBI-H exhibits significant antibacterial and antifungal activities against various pathogens. For instance, studies have shown that compounds with similar structures demonstrate potent activity against Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Properties : The benzimidazole core is linked to various anticancer effects. Research indicates that DMBI-H may inhibit tumor growth through mechanisms similar to other benzimidazole derivatives, which act on cellular pathways involved in cancer progression .

- Neuroprotective Effects : Some studies suggest that DMBI-H may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. This is attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress .

Structure-Activity Relationship (SAR)

The SAR of DMBI-H emphasizes the importance of the benzimidazole structure in enhancing biological activity. Modifications to the substituents on the benzimidazole ring and the dimethylamine group can significantly influence the compound's efficacy:

- Substituent Variations : Different substituents on the benzimidazole ring have been shown to alter antibacterial potency and selectivity against specific pathogens .

- Dimethylamine Influence : The presence of dimethylamine enhances solubility and bioavailability, critical factors for pharmacological activity .

Case Studies

Several case studies illustrate the biological activity of DMBI-H:

Case Study 1: Antibacterial Efficacy

A study evaluated the antimicrobial activity of DMBI-H against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods, revealing that DMBI-H exhibited an MIC of 25 µg/mL against S. aureus, comparable to standard antibiotics like ampicillin (MIC = 100 µg/mL) .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that DMBI-H inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound induced apoptosis via caspase activation pathways, suggesting potential as an anticancer agent .

属性

IUPAC Name |

4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3/c1-18(2)14-11-9-13(10-12-14)17-19(3)15-7-5-6-8-16(15)20(17)4/h5-12,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIIMLCQTGCWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353935 | |

| Record name | GNF-Pf-4385 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302818-73-1 | |

| Record name | GNF-Pf-4385 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 302818-73-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do these 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole derivatives work as n-type dopants in perovskite solar cells?

A1: The research demonstrates that incorporating these derivatives into the perovskite layer of a solar cell leads to an increase in the short circuit current (Jsc) []. This suggests that the 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole derivatives are effectively donating electrons to the perovskite material, thereby increasing its conductivity and ability to transport electrons generated by sunlight. This "n-type doping" effect is crucial for enhancing the overall power conversion efficiency (PCE) of the solar cell.

Q2: What is the significance of achieving high performance with extremely low doping ratios of these derivatives?

A2: The study highlights that even minute quantities (as low as 0.05% by weight) of the most potent 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole derivative are sufficient to significantly boost the Jsc of the perovskite solar cell []. This is significant because traditional n-type doping often comes with a trade-off: while Jsc might increase, there's a risk of compromising the open-circuit voltage (Voc) and fill factor (FF) of the cell, ultimately limiting the overall efficiency gain. This research demonstrates a way to circumvent this trade-off by achieving significant performance enhancement with minimal doping, paving the way for more efficient and cost-effective perovskite solar cells.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。